

# Comparative Safety Analysis of Rebastinib and Similar Tyrosine Kinase Inhibitors

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## Compound of Interest

Compound Name: *Rebastinib*

Cat. No.: *B1684436*

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A detailed guide for researchers, scientists, and drug development professionals on the safety profiles of **Rebastinib** and comparable Tyrosine Kinase Inhibitors (TKIs), supported by clinical trial data and experimental protocols.

This guide provides a comprehensive comparative analysis of the safety profile of **Rebastinib**, a potent TIE2 and BCR-ABL inhibitor, with other commercially available TKIs that have overlapping targets or are used in similar clinical contexts. The data presented is compiled from published clinical trial results to offer an objective overview for researchers and drug development professionals.

## Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for **Rebastinib** and selected comparator TKIs: Ponatinib, Axitinib, and Cabozantinib. These TKIs have been chosen due to their relevance as either BCR-ABL inhibitors or inhibitors of key angiogenic pathways, providing a meaningful context for **Rebastinib**'s safety profile.

Table 1: Common Treatment-Emergent Adverse Events (All Grades, %) for **Rebastinib** and Comparator TKIs

| Adverse Event     | Rebastinib<br>(Phase Ib, HER2- Breast Cancer)[1][2][3] | Ponatinib<br>(PACE Trial, CP-CML)[4][5] | Axitinib (AXIS Trial, mRCC) [6][7][8] | Cabozantinib (METEOR Trial, aRCC)[9][10][11][12] |
|-------------------|--|---|---------------------------------------|--|
| Hematological     |  |   |                                       |  |
| Anemia            | 85   | -                                       | <1 (Grade 3/4)                        | 6 (Grade 3/4)                                    |
| Leukopenia        | 67   | -                                       | -                                     | -  |
| Neutropenia       | 52   | -                                       | 0-1 (Grade 3/4)                       | -  |
| Thrombocytopenia  | -  | 46                                      | 0-1 (Grade 3/4)                       | -  |
| Non-Hematological |  |   |                                       |  |
| Fatigue           | 78   | -                                       | 39                                    | 11 (Grade 3/4)                                   |
| Diarrhea          | -  | -                                       | 55                                    | 13 (Grade 3/4)                                   |
| Nausea            | 52   | -                                       | 32                                    | -  |
| Anorexia          | 67   | -                                       | 34                                    | -  |
| Hypertension      | -  | -                                       | 40                                    | 15 (Grade 3/4)                                   |
| Rash              | -  | 47                                      | <1                                    | -  |
| Headache          | -  | 43                                      | -                                     | -  |
| Constipation      | -  | 41                                      | 20                                    | -  |
| Dry Skin          | -  | 42                                      | -                                     | -  |
| Abdominal Pain    | -  | 46                                      | -                                     | -  |
| Increased ALT     | 59   | -                                       | -                                     | -  |
| Hyperglycemia     | 56   | -                                       | -                                     | 5 (Grade 3/4)                                    |
| Muscular Weakness | Attributed to Rebastinib                               | -                                       | -                                     | -  |

|                                      |                             |   |    |               |
|--------------------------------------|-----------------------------|---|----|---------------|
| Myalgias                             | Attributed to<br>Rebastinib | - | -  | -             |
| Increased<br>Intraocular<br>Pressure | Observed at<br>100mg dose   | - | -  | -             |
| Hand-Foot<br>Syndrome                | -                           | - | 27 | 8 (Grade 3/4) |
| Dysphonia                            | -                           | - | 31 | -             |

Note: Direct comparison between trials should be made with caution due to differences in patient populations, disease states, and trial designs. Dashes indicate data not prominently reported in the cited sources.

Table 2: Grade 3/4 Treatment-Emergent Adverse Events (%) for **Rebastinib** and Comparator TKIs

| Adverse Event             | Rebastinib<br>(Phase 1,<br>Leukemia)[1]                  | Ponatinib<br>(PACE Trial,<br>CP-CML)[4]<br>[13] | Axitinib (AXIS<br>Trial, mRCC)<br>[6][8] | Cabozantinib<br>(METEOR<br>Trial, aRCC)[9]<br>[10][11][12] |
|---------------------------|--|---|--|--|
| Hematological             |  |   |  |  |
| Anemia                    | -  | -   | <1                                       | 17   |
| Thrombocytopenia          | -  | 12  | 0-1                                      | -  |
| Neutropenia               | -  | 8 (Imatinib arm)                                | 0-1                                      | -  |
| Non-Hematological         |  |   |  |  |
| Hypertension              | -  | -   | 16                                       | 15   |
| Diarrhea                  | -  | -   | 11                                       | 13   |
| Fatigue                   | -  | -   | 11                                       | 11   |
| Increased Lipase          | -  | 14  | -  | -  |
| Rash                      | -  | 6   | -  | -  |
| Hand-Foot Syndrome        | -  | -   | -  | 8  |
| Arterial Occlusive Events | -  | 31 (cumulative)                                 | -  | -  |
| Dose-Limiting Toxicities  | Dysarthria,<br>Muscle Weakness,<br>Peripheral Neuropathy | -   | -  | -  |

Note: Data for **Rebastinib** in this table is from a different trial than Table 1 to highlight dose-limiting toxicities. Direct comparison between trials should be made with caution.

## Experimental Protocols

The safety and tolerability of **Rebastinib** and the comparator TKIs in their respective clinical trials were primarily assessed through the monitoring and grading of adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

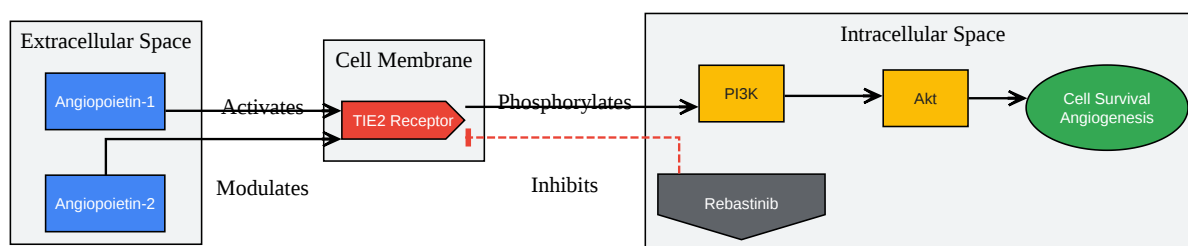
### General Safety Monitoring Protocol:

- **Baseline Assessment:** Before initiation of the trial drug, a comprehensive baseline assessment is conducted, including a physical examination, vital signs, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, and urinalysis).
- **Ongoing Monitoring:** Throughout the study, patients are regularly monitored for AEs. This includes:
  - **Regular Clinic Visits:** Patients are typically seen at the end of each treatment cycle, or more frequently if clinically indicated. At each visit, vital signs are recorded, and patients are queried about any new or worsening symptoms.
  - **Laboratory Tests:** Blood and urine samples are collected at specified intervals to monitor for hematological and biochemical toxicities.
  - **Physical Examinations:** A complete physical examination is performed at regular intervals.
  - **Specialized Assessments:** Depending on the known or potential toxicities of the TKI, specialized assessments such as ophthalmologic examinations (for drugs with known ocular side effects) or echocardiograms (for drugs with potential cardiotoxicity) are conducted at baseline and periodically during the trial.
- **Adverse Event Grading:** The severity of each reported AE is graded using the CTCAE. The CTCAE provides a standardized five-point scale (Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe, Grade 4: Life-threatening, Grade 5: Death) for a comprehensive list of adverse events.
- **Causality Assessment:** The investigator assesses the relationship between the study drug and the occurrence of each AE (e.g., not related, unlikely, possible, probable, definite).

- **Dose Modifications:** The study protocol specifies dose interruption, reduction, or discontinuation guidelines for managing AEs of certain grades and types. For instance, Grade 3 or 4 non-hematological toxicities often require dose interruption or reduction.

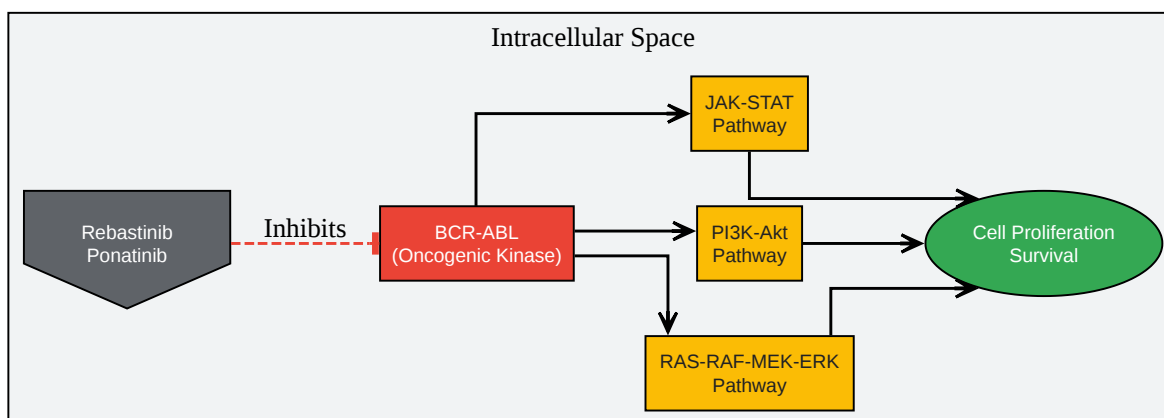
## Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways inhibited by **Rebastinib** and the comparator TKIs.



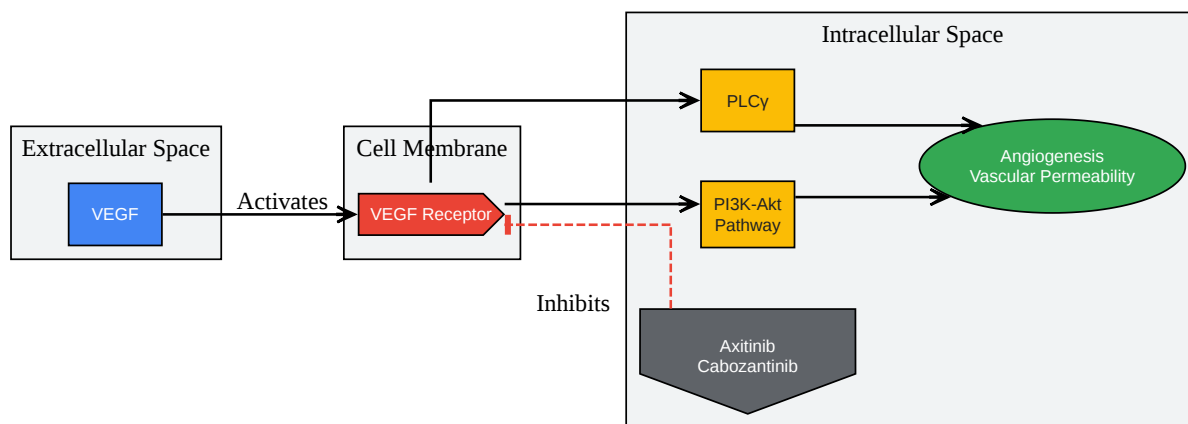
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**Rebastinib's inhibition of the TIE2 signaling pathway.**



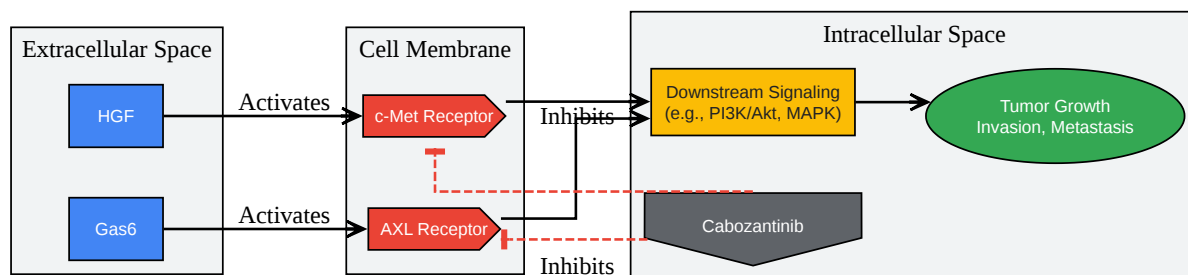
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Inhibition of the BCR-ABL signaling pathway by **Rebastinib** and Ponatinib.



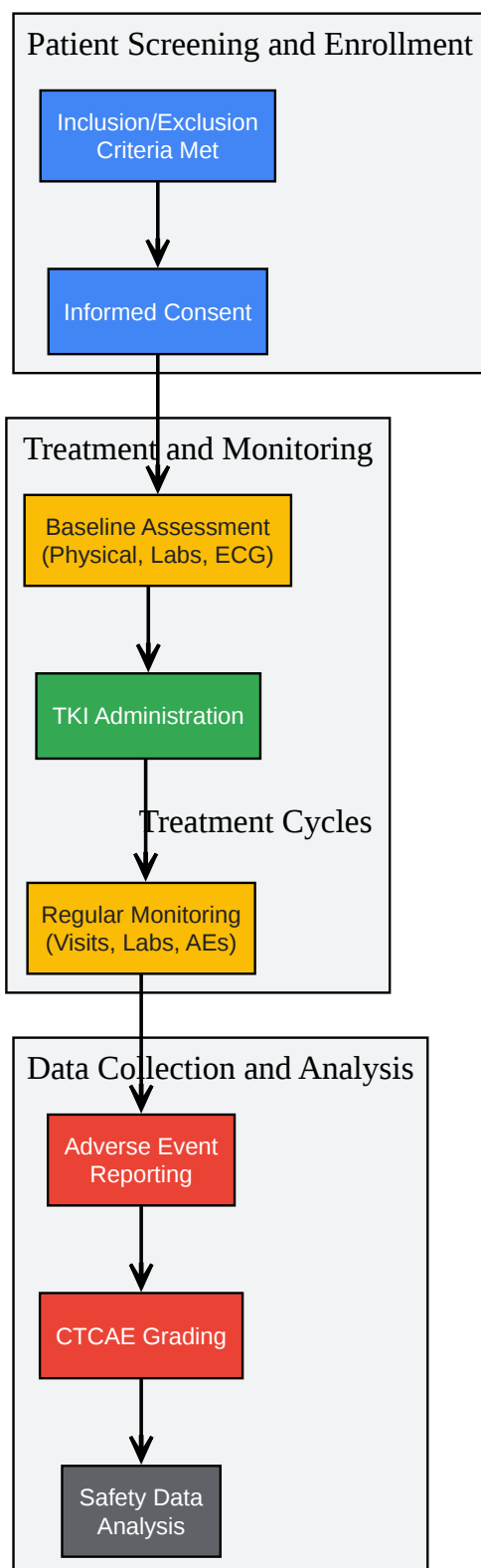
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Inhibition of the VEGFR signaling pathway by Axitinib and Cabozantinib.



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Cabozantinib's inhibition of c-Met and AXL signaling pathways.



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